molecular formula C9H17NO2 B074072 Ethyl N-cyclohexylcarbamate CAS No. 1541-19-1

Ethyl N-cyclohexylcarbamate

Cat. No.: B074072
CAS No.: 1541-19-1
M. Wt: 171.24 g/mol
InChI Key: ZAVUHLXZFYNAMG-UHFFFAOYSA-N
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Description

Ethyl N-cyclohexylcarbamate is an organic compound with the molecular formula C9H17NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to an ethyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-cyclohexylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl chloroformate. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.

    Reduction: Reduction reactions can occur, particularly at the carbamate group, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with this compound under mild conditions, often in the presence of a catalyst.

Major Products:

    Oxidation: Products may include oxidized derivatives of the cyclohexyl group.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-cyclohexylcarbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other carbamate derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.

    Industry: It finds use in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to acylate the amino group of cytosines, leading to changes in ultraviolet absorption and bond polarity. This suggests that this compound may exert its effects through similar pathways, potentially affecting nucleic acids or proteins.

Comparison with Similar Compounds

Ethyl N-cyclohexylcarbamate can be compared with other carbamate derivatives:

  • 2-(Dimethylamino)this compound
  • 2-Carbamoylphenyl N-cyclohexylcarbamate
  • 4-Biphenylyl N-cyclohexylcarbamate
  • 2-Phenoxythis compound

Uniqueness: this compound is unique due to its specific combination of the ethyl and cyclohexyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized polymers or pharmaceuticals.

Properties

IUPAC Name

ethyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVUHLXZFYNAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165532
Record name Carbamic acid, cyclohexyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541-19-1
Record name Carbamic acid, N-cyclohexyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1541-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, cyclohexyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, cyclohexyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Ethyl N-cyclohexylcarbamate formed?

A1: The research paper describes the synthesis of this compound through the reaction of cyclohexane with ethylazidoformate. This reaction occurs at the boiling point of the reaction mixture (80-82°C) in an inert atmosphere and results in a 57% yield of this compound [].

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